Cas no 5115-09-3 (N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1))
5115-09-3 structure
Product Name:N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1)
Numero CAS:5115-09-3
MF:C27H54N6O10S
MW:654.816866397858
CID:1570913
PubChem ID:105127
Update Time:2025-04-21
N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1)
- 5115-09-3
- Butanediamide, N'-(5-((4-((5-(acetylhydroxyamino)pentyl)amino)-1,4-dioxobutyl)hydroxyamino)pentyl)-N-(5-aminopentyl)-N-hydroxy-, methanesulfonate (salt)
- N-(5-{[4-({5-[Acetyl(methyl)amino]pentyl}imino)-4-hydroxybutanoyl](hydroxy)amino}pentyl)-4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanimidic acid--methanesulfonic acid (1/1)
- Propionohydroxamic acid, N-(5-(3-((5-aminopentyl)hydroxycarbamoyl)propionamido)pentyl)-3-((5-(N-hydroxyacetamido)pentyl)carbamoyl)-, methanesulfonate (salt)
- DTXSID80965421
-
- Inchi: 1S/C26H50N6O7.CH4O3S/c1-22(33)30(2)19-9-4-7-17-28-23(34)13-15-26(37)32(39)21-11-5-8-18-29-24(35)12-14-25(36)31(38)20-10-3-6-16-27;1-5(2,3)4/h38-39H,3-21,27H2,1-2H3,(H,28,34)(H,29,35);1H3,(H,2,3,4)
- Chiave InChI: RKYZLMFFFVLCSW-UHFFFAOYSA-N
- Sorrisi: S(C)(=O)(=O)O.ON(C(CCC(NCCCCCN(C(C)=O)C)=O)=O)CCCCCNC(CCC(N(CCCCCN)O)=O)=O
Proprietà calcolate
- Massa esatta: 654.36252
- Massa monoisotopica: 654.362
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 44
- Conta legami ruotabili: 23
- Complessità: 830
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 248Ų
Proprietà sperimentali
- PSA: 239.98
N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1) Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
5115-09-3 (N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1)) Prodotti correlati
- 138-14-7(Deferoxamine mesylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti